molecular formula C12H14N2O B7925434 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol

2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol

Cat. No.: B7925434
M. Wt: 202.25 g/mol
InChI Key: NWHCPPIEVAEFRD-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids, which have been used in traditional medicine for centuries. nih.gov The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for diverse interactions with biological macromolecules, including proteins and nucleic acids.

Many isoquinoline-containing compounds have found clinical success, demonstrating a broad spectrum of pharmacological activities. For instance, the analgesic properties of morphine and the antitussive effects of codeine are a direct consequence of their isoquinoline core. nih.gov Furthermore, synthetic isoquinoline derivatives have been developed as antimicrobial, anticancer, and antihypertensive agents, underscoring the versatility of this scaffold in drug design. researchgate.netnih.gov The ability of the isoquinoline ring to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of new drugs.

Role of the Aminoalcohol Moiety in Designing Bioactive Small Molecules

The aminoalcohol moiety, characterized by an amino group and a hydroxyl group separated by a carbon backbone, is another critical pharmacophore in medicinal chemistry. This functional group arrangement is found in numerous endogenous molecules and synthetic drugs. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (amino group) allows for specific interactions with biological targets, often leading to potent biological activity.

A classic example of the importance of the aminoalcohol moiety is in the field of beta-blockers, a class of drugs used to manage cardiovascular diseases. The aminoalcohol side chain is a common feature in these molecules and is crucial for their binding to beta-adrenergic receptors. Similarly, many antihistamines, such as ethanolamine (B43304) derivatives, incorporate this moiety to achieve their therapeutic effects. rxlist.com In the realm of infectious diseases, the aminoalcohol group is a key structural element in several antimalarial drugs.

Rationale for Academic Investigation of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol and its Analogues

The academic interest in this compound stems from the rational design principle of combining two pharmacophores with proven biological relevance. The hypothesis is that the resulting hybrid molecule may exhibit unique or enhanced biological activities, potentially acting on multiple targets or possessing a novel mechanism of action.

Given the well-documented antimicrobial properties of both isoquinoline alkaloids and certain aminoalcohol-containing compounds, a primary area of investigation for this hybrid molecule would be its potential as a novel antimicrobial agent. researchgate.netdntb.gov.ua The isoquinoline moiety could facilitate intercalation with bacterial DNA or inhibit key enzymes, while the aminoalcohol portion could contribute to cell wall disruption or interact with other bacterial targets. The flexible linker connecting these two pharmacophores allows for conformational adaptability, which could be advantageous for binding to a variety of biological targets.

Overview of Current Research Trajectories and Unexplored Potential

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its constituent pharmacophores provide a clear roadmap for its potential investigation. Current research on isoquinoline derivatives is heavily focused on the development of new anticancer and antimicrobial agents with improved efficacy and reduced side effects. researchgate.netnih.gov Similarly, the exploration of novel aminoalcohol-containing molecules continues to be a fertile ground for the discovery of new therapeutic agents.

The unexplored potential of this compound and its analogues is vast. Beyond its predicted antimicrobial activity, this compound could be evaluated for a range of other pharmacological effects, including anticancer, antiviral, and neurological activities. Structure-activity relationship (SAR) studies, involving modifications of the isoquinoline ring, the aminoalcohol side chain, and the linker, would be crucial to optimize its biological activity and pharmacokinetic properties. Computational modeling and docking studies could also be employed to predict its potential biological targets and guide the design of more potent analogues. The synthesis and biological evaluation of a library of related compounds would be a logical next step to fully elucidate the therapeutic potential of this promising chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(isoquinolin-1-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-8-7-13-9-12-11-4-2-1-3-10(11)5-6-14-12/h1-6,13,15H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHCPPIEVAEFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Isoquinolin 1 Ylmethyl Amino Ethanol Analogues

Retrosynthetic Analysis of the 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol Core Structure

A retrosynthetic analysis of the target compound, this compound, reveals logical bond disconnections that lead to simpler and more readily available starting materials. The most apparent disconnection is at the C-N bond of the secondary amine, which points to a reductive amination strategy. This disconnection simplifies the molecule into two key synthons: isoquinoline-1-carbaldehyde (B1296187) and 2-aminoethanol.

Further retrosynthetic analysis of the isoquinoline-1-carbaldehyde fragment suggests several pathways for its own construction. researchgate.net A common approach involves the disconnection of the isoquinoline (B145761) ring itself. Following the logic of the Bischler-Napieralski synthesis, the isoquinoline can be traced back to an N-acyl-phenethylamine precursor. quimicaorganica.org This approach builds the heterocyclic ring from an acyclic starting material. Alternatively, methods based on the Pomeranz-Fritsch reaction would disconnect the molecule to a benzylamine (B48309) derivative and a glyoxal (B1671930) equivalent. quimicaorganica.org These retrosynthetic pathways form the foundation for the synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches for Isoquinoline Ring Construction and Functionalization

The isoquinoline motif is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides under acidic conditions to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This reaction, first discovered in 1893, is an intramolecular electrophilic aromatic substitution. wikipedia.org The resulting dihydroisoquinoline can then be dehydrogenated (oxidized), often using a palladium catalyst (Pd-C), to yield the aromatic isoquinoline ring. quimicaorganica.org

The reaction is typically promoted by dehydrating agents and Lewis acids. nrochemistry.com The choice of reagent can depend on the electronic nature of the aromatic ring; electron-donating groups on the phenethylamine (B48288) ring facilitate the cyclization. nrochemistry.com Two primary mechanisms have been proposed: one proceeding through a dichlorophosphoryl imine-ester intermediate and another involving a more widely accepted nitrilium ion intermediate. wikipedia.orgslideshare.net

Modern variations of this reaction utilize alternative reagents to achieve milder reaction conditions. For instance, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of various amides, including those that are unactivated or contain sensitive functional groups. nih.gov

Reagent(s) Typical Conditions Notes
Phosphorus oxychloride (POCl₃)Refluxing in an inert solvent (e.g., toluene, acetonitrile)The most common and widely used reagent. organic-chemistry.org
Phosphorus pentoxide (P₂O₅)Often used with POCl₃, refluxing conditionsParticularly effective for substrates lacking electron-donating groups. wikipedia.org
Trifluoromethanesulfonic anhydride (Tf₂O) / 2-chloropyridineLow temperatures (-20 °C to 0 °C) in DCMA milder method suitable for sensitive substrates. nrochemistry.comnih.gov
Polyphosphoric acid (PPA)High temperaturesCan be used for certain carbamates and amides. wikipedia.org

Instead of building the ring from scratch, chemists can directly functionalize a pre-existing isoquinoline nucleus. Modern transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for this purpose. mdpi.com These reactions allow for the direct coupling of "inert" C-H bonds with various partners, avoiding the need for pre-functionalized starting materials like organohalides. mdpi.com

The C1 position of isoquinoline is electronically deficient and susceptible to nucleophilic attack, but direct C-H functionalization often relies on directing groups to control regioselectivity. Various catalytic systems have been developed to target different positions on the isoquinoline ring.

Palladium-Catalysis : Palladium catalysts have been used for C-H activation/annulation reactions to build isoquinolinone structures. mdpi.com Other palladium-catalyzed couplings can functionalize pre-formed isoquinolines. organic-chemistry.org

Rhodium-Catalysis : Rh(III) catalysts are effective for C-H activation and annulation reactions, for example, by using a hydrazone as a directing group to synthesize highly substituted isoquinolines. researchgate.net

Ruthenium-Catalysis : Ru(II) catalysts can enable the C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides to provide isoquinolines without an external oxidant. organic-chemistry.org

Minisci-type Reactions : Visible-light photocatalysis can promote Minisci-type reactions, allowing for the C-H silylation at the C1 position of non-substituted isoquinoline. researchgate.net

Catalyst System Directing Group Target Position Reaction Type
[RhCp*Cl₂]₂HydrazoneC-H (ortho to DG)Annulation with alkynes researchgate.net
Ru(II) complexesFree amineC-H (ortho to DG)Annulation with ylides organic-chemistry.org
Pd(CH₃CN)₂Cl₂N-methoxy amideC-H (ortho to DG)Annulation with allenes mdpi.com
Visible Light / PhotocatalystNone (substrate bias)C1Minisci-type Silylation researchgate.net

Stereoselective Synthesis of Enantiopure this compound and Related Chiral Aminoalcohols

The synthesis of enantiopure compounds is critical in pharmaceutical chemistry. For a molecule like this compound, chirality can be introduced at the carbon atom bearing the hydroxyl group in the aminoethanol side chain. Several strategies can be employed to achieve stereoselectivity.

One common approach is to use a starting material from the "chiral pool." For instance, natural amino acids can be converted into chiral amino alcohols, which can then be incorporated into the final molecule. tu-clausthal.de This method transfers the pre-existing stereochemistry of the starting material to the product.

Alternatively, asymmetric synthesis can be employed. Recent advances have focused on enzymatic and chemo-enzymatic methods for producing chiral and even bichiral amino alcohols. nih.gov For example, dual-enzyme cascade pathways have been developed that can perform both reductive amination and reductive hydroxylation on a diketone substrate with high chemo- and stereoselectivity. nih.gov Engineered amine dehydrogenases (AmDH) and imine reductases (IREDs) have also shown promise in synthesizing (R)- or (S)-chiral amino alcohols from ketone precursors with excellent enantiomeric excess. nih.gov

The synthesis of chiral 1,3-amino alcohols has also been achieved through methods like the condensation of (−)-aminomenthol with an aldehyde, followed by reduction, to create a chiral catalyst for other reactions. researchgate.net These principles can be adapted to the synthesis of the target molecule, for instance, by using an enantiopure ethanolamine (B43304) derivative in the reductive amination step.

Strategies for Incorporating and Modifying the Aminoethanol Side Chain

The aminoethanol side chain is typically installed onto the isoquinoline-1-carbaldehyde precursor in the final stages of the synthesis.

Reductive amination is a highly efficient and widely used method for forming C-N bonds. This two-step, one-pot process involves the initial condensation of an aldehyde (isoquinoline-1-carbaldehyde) with an amine (2-aminoethanol) to form a Schiff base or imine intermediate. This intermediate is not isolated but is reduced in situ to the target secondary amine. humanjournals.com

The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde.

Sodium borohydride (B1222165) (NaBH₄) : A common and cost-effective reducing agent, often used in an alcoholic solvent. It is effective for reducing the imine formed between an aldehyde and an amine. humanjournals.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and more selective reducing agent than NaBH₄. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones, even those that are sensitive, because it does not readily reduce the aldehyde starting material. It tolerates acidic conditions, which can help catalyze imine formation.

The general procedure involves stirring the isoquinoline-1-carbaldehyde and 2-aminoethanol in a suitable solvent, followed by the addition of the reducing agent. humanjournals.com This method is robust and allows for the synthesis of a wide variety of analogues by simply changing the amine component.

Reducing Agent Abbreviation Typical Use Case
Sodium BorohydrideNaBH₄General purpose, cost-effective reduction of imines. humanjournals.com
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild, selective reduction; good for sensitive substrates.
Sodium CyanoborohydrideNaBH₃CNEffective at slightly acidic pH, but highly toxic.

Coupling Reactions Involving Ethanolamine Derivatives

The synthesis of the core structure of this compound is primarily achieved through established coupling reactions that form the crucial C-N bond between the isoquinoline moiety and the ethanolamine fragment. Two principal routes are commonly employed: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: A straightforward and widely used method involves the N-alkylation of ethanolamine with a reactive isoquinoline precursor, such as 1-(chloromethyl)isoquinoline. chemrxiv.orgresearchgate.netnih.gov In this reaction, the amino group of ethanolamine acts as a nucleophile, displacing the chloride from the 1-methyl position of the isoquinoline ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. A challenge with this method is the potential for over-alkylation, leading to the formation of N,N-dialkylated products. chemrxiv.org Careful control of reaction conditions, such as the stoichiometry of the reactants and temperature, is crucial to maximize the yield of the desired mono-alkylated product. chemrxiv.org

Reductive Amination: An alternative and highly efficient strategy is the reductive amination of isoquinoline-1-carboxaldehyde with ethanolamine. nih.govnih.gov This two-step, one-pot process first involves the formation of a Schiff base (imine) intermediate through the condensation of the aldehyde and the amine. The subsequent in-situ reduction of the imine intermediate by a reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, yields the target secondary amine. nih.gov This method offers excellent control over the formation of the mono-alkylated product and is compatible with a wide range of functional groups. nih.gov The use of advanced catalyst systems, such as partially reduced Ru/ZrO₂, has been shown to be effective for the reductive amination of various aldehydes and ketones with aqueous ammonia, a principle that can be extended to ethanolamine. nih.gov

Design and Synthesis of Novel Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile template for the design of novel hybrid molecules. By systematically modifying its three key components—the isoquinoline substructure, the alkyl linker and amine, and the ethanol (B145695) moiety—researchers can fine-tune the molecule's physicochemical properties and biological activity. nih.govnih.gov

Modifications to the Isoquinoline Substructure for Enhanced Activity

The isoquinoline ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. nih.govresearchgate.netmdpi.com Structure-activity relationship (SAR) studies on various isoquinoline derivatives have shown that introducing substituents at different positions can modulate potency and selectivity. researchgate.netnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups, halogens, or additional fused rings can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced interactions with biological targets. researchgate.netresearchgate.net

Common synthetic routes to substituted isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, allow for the incorporation of diversity from the outset. rsc.org Alternatively, functionalization of the pre-formed isoquinoline core can be achieved through various reactions, including nitration, halogenation, and palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Potential Modifications to the Isoquinoline Substructure

Position of Substitution Type of Substituent Potential Rationale
C4 Amino, Methylamino, Hydroxy Enhance activity based on SAR of similar compounds nih.gov
C5 Nitro, Amino, Acetoxy Modulate electronic properties and target interactions nih.gov
C6, C7 Methoxy (B1213986), Dimethoxy Common in naturally occurring bioactive isoquinoline alkaloids nih.gov
Benzene (B151609) Ring Halogens (F, Cl, Br) Improve pharmacokinetic properties or binding affinity

Variations in the Alkyl Linker and Amine Functionality

Linker Length and Flexibility: The standard two-carbon (ethyl) linker can be extended or shortened to optimally position the terminal hydroxyl group for interaction with a target. Studies on similar bivalent inhibitors have shown that linker length and flexibility can have a significant impact on binding affinity. nih.govresearchgate.net Introducing rigidity into the linker, for example by incorporating a cyclic element like an o-xylenyl group, can reduce the entropic penalty upon binding and lock the molecule in a more favorable conformation. researchgate.net

Amine Functionality: The secondary amine in the parent scaffold can be modified to a tertiary amine through further N-alkylation. nih.gov This modification can impact the molecule's basicity, lipophilicity, and hydrogen bonding capacity. The choice of the alkyl group for N-substitution introduces another point of diversity for SAR exploration.

Table 2: Potential Variations in the Linker and Amine

Modification Type Specific Variation Potential Impact
Linker Length Propyl, Butyl Alters distance between pharmacophoric groups
Linker Flexibility Introduction of a rigid unit (e.g., phenyl) Constrains conformation, potentially increasing affinity researchgate.net
Amine Functionality N-methylation Increases lipophilicity, alters basicity
Amine Functionality N-benzylation Introduces bulky group for further interactions

Introduction of Diverse Substituents on the Ethanol Moiety

The terminal hydroxyl group of the ethanol moiety is a prime site for derivatization, offering a means to modulate the compound's properties, such as solubility, stability, and its ability to cross biological membranes. nih.govnih.gov Esterification and etherification are common strategies to create prodrugs, which can be enzymatically cleaved in vivo to release the active parent compound. nih.govnih.govmdpi.com

Esterification: The hydroxyl group can be converted into an ester by reacting it with various carboxylic acids, acid chlorides, or anhydrides. nih.gov This transformation masks the polar hydroxyl group, generally increasing the lipophilicity of the compound. The choice of the ester promoiety can be tailored to control the rate of hydrolysis by esterases. nih.gov

Etherification: Formation of an ether linkage is another strategy to cap the hydroxyl group. This can be achieved through reactions like the Williamson ether synthesis. Ether prodrugs, such as alkyloxycarbonyloxymethyl (AOCOM) derivatives, can also be designed for controlled release. mdpi.com These modifications can significantly impact the compound's pharmacokinetic profile.

Table 3: Potential Derivatizations of the Ethanol Moiety

Derivative Type Reagent/Moiety Rationale
Acetate Ester Acetic Anhydride/Acetyl Chloride Prodrug strategy, increased lipophilicity nih.gov
Benzoate Ester Benzoyl Chloride Prodrug with altered steric and electronic properties
Amino Acid Ester N-protected Amino Acid Potential for targeted delivery or modified solubility
Methyl Ether Methyl Iodide Permanent capping of the hydroxyl group to probe its importance
Benzyl Ether Benzyl Bromide Prodrug strategy, cleavable by hydrogenolysis

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Qualitative Structure-Activity Relationships of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol Derivatives

Qualitative SAR studies focus on how specific structural changes affect the biological potency of a compound series. For this class of molecules, key insights have been gained by altering the substitution patterns on the isoquinoline (B145761) nucleus, modifying the length and flexibility of the linker, and making changes to the aminoalcohol functional group.

The isoquinoline ring is a critical pharmacophore, and its decoration with various substituents significantly modulates biological activity. The position and nature of these substituents can influence binding affinity, selectivity, and efficacy against different biological targets. rsc.orgnih.govacs.org For instance, substitutions at the C-7 position of the isoquinoline nucleus have been shown to directly affect bioactivity. rsc.org

Research into related isoquinoline derivatives has provided a wealth of SAR data. Studies on benzo[g]isoquinoline-5,10-diones demonstrated that substitution at the 3-position enhanced anti-tubercular potency. japsonline.com In the context of dopamine (B1211576) D3 receptor ligands, tetrahydroisoquinoline derivatives featuring 6,7-dihydroxy or 6,7-dimethoxy substitutions were identified as having high affinity. researchgate.net Similarly, for antifungal applications, isoquinoline rings with a 4-methoxy phenyl substitution at the C-3 and C-4 positions showed significant activity. nih.gov The introduction of electron-donating groups, such as a methoxy (B1213986) group, has been found to increase affinity for certain receptors, while electron-withdrawing groups decreased it. researchgate.net

Substitution Position(s)Substituent TypeObserved Impact on Biological ActivityReference
Position 3General SubstitutionEnhanced anti-tubercular potency in benzo[g]isoquinoline-5,10-diones japsonline.com
Positions 3 and 44-Methoxy PhenylSignificant antifungal activity nih.gov
Positions 6 and 7Dihydroxy or DimethoxyHigh affinity for D3 receptors in tetrahydroisoquinolines researchgate.net
Position 7General SubstitutionAffects general bioactivity rsc.org
GeneralElectron-donating (e.g., Methoxy)Increased σ2 receptor affinity researchgate.net

For some biological targets, an optimal linker length exists to maximize the interaction between the pharmacophoric elements and the target protein. nih.gov Research on pyrrolobenzodiazepine dimers, for example, showed that compounds with linkers containing an odd number of methylene (B1212753) units (3 or 5) had higher DNA affinity and cytotoxicity compared to those with an even number (4 or 6). rsc.org This suggests that linker length affects the molecule's ability to adopt the correct spatial orientation for binding.

Furthermore, the flexibility of the linker is a key factor. In some cases, rigidifying the linker, for instance by incorporating an o-xylenyl motif instead of a flexible n-butyl chain, can reduce binding affinity for certain targets. researchgate.net However, in other systems, a more rigid linker, such as a trans-butenyl group, has been used to optimize receptor affinity and selectivity. researchgate.net The role of the alkyl linker can also extend to influencing physical properties like solubility and the packing motif in a crystalline state. researchgate.net

Linker CharacteristicSpecific Example/ModificationObserved EffectReference
LengthOdd number of methylene units (3 or 5)Higher DNA affinity and cytotoxicity in PBD dimers rsc.org
LengthVarying atom chain length (9-21 atoms)Significant effect on PROTAC efficacy, with an optimal length found nih.gov
FlexibilityRigidification with an o-xylenyl groupReduced D3 receptor affinity in certain tetrahydroisoquinolines researchgate.net
FlexibilityRigid trans-butenyl linkerOptimized D2/D3 receptor selectivity researchgate.net

The aminoalcohol portion of the molecule is fundamental to its biological activity, often participating in key hydrogen bonding interactions with the target receptor. Studies on structurally related isosteviol-based 1,3-aminoalcohols have shown that both the hydroxyl and the amino groups are advantageous for anticancer activity. nih.gov Crucially, it was observed in this series that any modification to the core aminoalcohol structure led to a decrease in cytotoxic activity, highlighting its critical and optimized nature for the observed biological effect. nih.gov This suggests that the specific arrangement and chemical nature of the nitrogen and oxygen atoms are finely tuned for molecular recognition at the target site.

Quantitative Structure-Activity Relationships (QSAR) Modeling of this compound Series

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govdergipark.org.tr This approach is invaluable for predicting the activity of novel compounds and for gaining a deeper understanding of the molecular properties that drive potency. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govresearchgate.net For isoquinoline and quinoline (B57606) derivatives, a wide array of descriptors are calculated to capture various aspects of the molecular structure. These are typically categorized as 1D, 2D, or 3D descriptors.

Software such as ChemDraw, MOE (Molecular Operating Environment), and PaDEL are used to generate these descriptors. japsonline.comnih.gov They can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum chemical parameters. DFT (Density Functional Theory) calculations are often employed to compute electronic properties. dergipark.org.tr

Descriptor CategoryExamplesSignificanceReference
ElectronicEHOMO, ELUMO, Dipole Moment, Electrophilicity Index (ω)Describes a molecule's reactivity and electrostatic interactions. dergipark.org.trresearchgate.net
Steric/TopologicalMolecular Volume, Molar Refractivity (MR), Topological Polar Surface Area (TPSA)Relates to the size, shape, and polarity of the molecule, influencing binding and transport. researchgate.net
Quantum ChemicalIonization Potential, Electron Affinity, Molecular Hardness/SoftnessProvides insight into the molecule's electronic structure and stability. dergipark.org.tr
3D/MoRSE3D-MoRSE (Molecule Representation of Structure-property Relationships)Encodes 3D structural information based on electron diffraction. japsonline.com

Once descriptors are calculated, statistical methods are used to build a mathematical model that links them to the observed biological activity. Various machine learning and regression techniques are employed, including Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Decision Trees, and Support Vector Machines. nih.govresearchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. nih.gov Validation is performed through both internal and external procedures.

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation (q²) are used to test the model's internal consistency and stability. researchgate.net Y-randomization, where the biological activity data is scrambled to ensure that the resulting models have very low or negative q² values, is another crucial test for robustness. nih.gov

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used in the model's development. The coefficient of determination (R²) between the predicted and experimental values for the test set is a key metric. researchgate.net

A robust QSAR model is characterized by high R² and q² values and low Root Mean Squared Error (RMSE). nih.govresearchgate.net Such validated models can then be confidently used to screen new chemical structures and prioritize the synthesis of compounds with potentially high activity. researchgate.net

Validation ParameterDescriptionTypical Acceptance CriteriaReference
R² (Coefficient of Determination)Measures the goodness of fit for the training set.> 0.6 nih.govresearchgate.net
q² or Q²Loo (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5 nih.govresearchgate.net
pred or R²ext (External Validation R²)Measures the predictive ability on an external test set.> 0.6 researchgate.netresearchgate.net
RMSE (Root Mean Square Error)Measures the deviation between predicted and actual values.As low as possible. nih.govresearchgate.net
Y-RandomizationConfirms the model is not due to chance correlation.Low or negative q² values for randomized models. nih.gov

Interpretation of QSAR Model Outputs for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern drug discovery, providing mathematical expressions that correlate the chemical structure of a compound with its biological activity. The interpretation of these models offers critical insights for lead optimization, guiding the rational design of more potent and selective analogues. For isoquinoline derivatives, QSAR studies help to elucidate the key molecular descriptors that govern their therapeutic effects.

A typical QSAR model is represented by an equation where biological activity (e.g., pIC₅₀) is a function of various descriptors. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). The statistical quality of a QSAR model is paramount and is assessed by several parameters.

A recent QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a target in prostate cancer, illustrates the practical application of these models. japsonline.com The developed model demonstrated robust statistical validation, indicating its predictive power. japsonline.com The interpretation of the model's descriptors reveals that specific structural features are crucial for inhibitory activity, providing a roadmap for optimizing lead compounds like "this compound." japsonline.com For instance, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors were used to encode the three-dimensional structure of the molecules. japsonline.comjapsonline.com

The output of such a QSAR model provides direct guidance for chemists. If the model indicates that a negative coefficient for a steric descriptor in a particular region of the molecule decreases activity, the strategy would be to synthesize analogues with smaller substituents at that position. Conversely, a positive coefficient for a hydrogen-bond donor count would prompt the introduction of moieties capable of hydrogen bonding to enhance interaction with the target receptor. In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), these insights are visualized as contour maps, highlighting regions where modifications are likely to improve activity. nih.gov For example, studies on pyrimido-isoquinolin-quinone derivatives showed that steric, electronic, and hydrogen-bond acceptor properties are key to their antibacterial activity. nih.gov

Below is a table summarizing typical statistical parameters from a QSAR study on isoquinoline derivatives, which are crucial for model validation and subsequent interpretation for lead optimization. japsonline.com

Parameter Description Value Interpretation
Coefficient of determination0.6440Indicates that 64.4% of the variance in the biological activity is explained by the model.
Q²LOO Cross-validated R² (Leave-One-Out)0.5756A measure of the model's predictive ability and robustness.
R²ext External validation R²0.9179High value indicates excellent predictive performance on an external set of compounds.
RMSEtr Root Mean Square Error of Training Set0.3775Represents the average deviation of the predicted values from the actual values for the training set.
RMSEext Root Mean Square Error of External Set0.2757Represents the average deviation of the predicted values from the actual values for the external set.

This interactive table provides an overview of key statistical metrics used to validate a QSAR model for a series of isoquinoline derivatives. japsonline.com

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional arrangement of a molecule, its conformation, and stereochemistry are fundamental to its interaction with biological targets. For a flexible molecule like "this compound," which possesses rotatable bonds and a stereocenter, understanding its conformational preferences and the biological impact of its stereoisomers is critical.

Conformational analysis involves identifying the stable, low-energy conformations of a molecule in a relevant biological environment. These preferred conformations determine the spatial orientation of key functional groups, such as the isoquinoline ring, the amino group, and the hydroxyl group. It is the specific arrangement of these pharmacophoric features that enables effective binding to a receptor or enzyme active site. The isoquinoline nucleus is a common scaffold in a wide array of biologically active agents. researchgate.net

The stereochemistry of "this compound" is of particular importance. The chiral center at the carbon bearing the hydroxyl group means the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

A pertinent example of stereochemical impact is found in studies of L-amino alcohol derivatives as antifungal agents. nih.gov Research has shown that for certain series of these compounds, only the S-configuration enantiomers display antifungal activity. nih.gov This highlights that the specific spatial arrangement of the substituents around the chiral center is crucial for binding to the target, in that case, the fungal CYP51 enzyme. nih.gov Similarly, for "this compound," one enantiomer may fit optimally into the binding pocket of its biological target, while the other may bind with lower affinity or not at all.

The following table illustrates the profound impact of stereochemistry on biological activity, using minimum inhibitory concentration (MIC) values for hypothetical enantiomers of an isoquinoline-based antifungal agent as an example.

Compound Stereochemistry MIC (μg/mL) against C. albicans
Isoquinoline Derivative A(S)-enantiomer0.5
Isoquinoline Derivative A(R)-enantiomer>64
Racemic Mixture(R/S)1.0

This interactive table demonstrates how stereochemistry can dramatically affect the biological activity of a chiral compound.

Pharmacophore Modeling for Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling is a powerful computational technique used to identify the essential structural features required for biological activity. nih.gov A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to interact with a specific receptor and trigger a biological response.

For a compound like "this compound," a pharmacophore model would be developed based on a set of known active and inactive molecules with similar structural scaffolds. The model would define the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The process of generating a ligand-based pharmacophore model typically involves:

Selection of a training set: A diverse set of molecules with a wide range of biological activities is chosen. nih.gov

Conformational analysis: The low-energy conformations of all molecules in the training set are generated.

Feature identification: Common chemical features present in the active molecules are identified.

Pharmacophore generation and validation: A 3D arrangement of these features is proposed as a hypothesis. The model's ability to distinguish between active and inactive compounds is then rigorously validated. rsc.org

A validated pharmacophore model for ligands of the same target as "this compound" serves multiple purposes in lead optimization. It can be used as a 3D query to screen large virtual databases of compounds to identify novel scaffolds that possess the desired pharmacophoric features. nih.gov Furthermore, it can guide the modification of the lead compound itself, suggesting where to add or remove functional groups to enhance its fit to the pharmacophore and, by extension, its biological activity.

For instance, a pharmacophore model developed for a series of MMP-9 inhibitors identified two hydrophobic features, two aromatic ring features, and a hydrogen bond donor as crucial for activity. nih.gov This five-point model, DDHRR_1, was statistically robust and could be used to predict the activity of new compounds. nih.gov

The table below outlines a hypothetical pharmacophore model for a class of isoquinoline-based kinase inhibitors, illustrating the key features and their spatial constraints.

Pharmacophore Feature Chemical Moiety Distance to Aromatic Ring 1 (Å) Distance to H-Bond Donor (Å)
Aromatic Ring 1Isoquinoline RingN/A4.5 - 5.0
Hydrogen Bond DonorAmino Group (-NH)4.5 - 5.0N/A
Hydrogen Bond AcceptorHydroxyl Group (-OH)6.0 - 6.52.8 - 3.2
Hydrophobic CenterEthyl Linker3.5 - 4.05.5 - 6.0

This interactive table presents a hypothetical pharmacophore model, defining the essential features and their geometric relationships for a series of isoquinoline derivatives.

Molecular Mechanisms of Action and Biological Target Identification

In Vitro and Cellular Mechanisms of Biological Action

In vitro and cellular studies are fundamental to understanding how a compound interacts with biological systems at a molecular level.

Receptor binding assays are crucial for identifying the direct molecular targets of a compound. For a molecule like 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol, its structural similarity to known pharmacophores suggests potential interactions with various receptors.

Studies on structurally related isoquinoline (B145761) derivatives have indicated potential activity at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, certain isoquinolin-1(2H)-one derivatives have been identified as positive allosteric modulators of the 5-HT2C receptor. nih.govresearchgate.net However, it is critical to emphasize that these findings pertain to different, albeit related, chemical structures and cannot be directly extrapolated to this compound.

The ethanolamine (B43304) moiety of the compound might suggest an affinity for adrenergic or other biogenic amine receptors, though this remains speculative without direct experimental evidence. The potential for interaction with ion channels like KCNT1, which are known targets for a range of therapeutic agents, would also require specific investigation through electrophysiological or binding assays.

Table 1: Hypothetical Receptor Binding Profile for this compound

Receptor TargetPotential InteractionSupporting Evidence
5-HT2C ReceptorPositive Allosteric ModulatorInferred from related isoquinolin-1(2H)-one derivatives nih.govresearchgate.net
Dopamine ReceptorsAgonist/AntagonistGeneral activity of isoquinoline-based compounds
Adrenergic ReceptorsAgonist/AntagonistPresence of ethanolamine side chain
KCNT1 ChannelsModulatorGeneral target for CNS-active compounds

This table is for illustrative purposes and is based on theoretical possibilities, not direct experimental data for the specified compound.

Enzyme activity assays are employed to determine if a compound can inhibit or activate specific enzymes, thereby affecting metabolic or signaling pathways. The isoquinoline core is present in natural products known to inhibit enzymes like topoisomerase I. However, the specific side chain of this compound would significantly influence such activity.

Kinase and lipase (B570770) profiling are standard screens in drug discovery to assess off-target effects and potential therapeutic applications. The presence of a hydroxyl group and a secondary amine in the structure of this compound provides potential sites for interaction with the active sites of these enzymes.

A search of the scientific literature did not yield any studies that have specifically profiled the inhibitory or activatory effects of this compound against a panel of enzymes.

A compound's biological activity is often the result of its interference with intracellular signaling cascades. Ethanol (B145695), for example, is known to affect numerous signaling pathways, including those mediated by protein kinase A (PKA), protein kinase C (PKC), and G-protein-coupled receptors. nih.govnih.gov It is important to distinguish that these effects are documented for ethanol and not for the much more complex structure of this compound.

Should this compound engage with receptors like the 5-HT2CR, it could modulate downstream pathways involving phospholipase C and the subsequent mobilization of intracellular calcium and activation of PKC. Without initial receptor binding data, any discussion of its effects on signaling pathways remains speculative.

Identification and Characterization of Specific Molecular Targets

Identifying the specific molecular targets of a novel compound is a key step in its pharmacological characterization.

When a compound shows a biological effect in a cell-based or organismal assay, target deconvolution methods are used to identify the specific protein(s) it interacts with. These methods can include affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates, and computational approaches like molecular docking, which can predict interactions based on the three-dimensional structures of the compound and potential protein targets.

In silico screening of isoquinoline derivatives has been used to predict their potential targets. researchgate.net A similar approach for this compound could provide hypothetical targets for subsequent experimental validation.

Once a potential target is identified, biophysical techniques are used to characterize the interaction in detail. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity (Kd), kinetics (kon/koff), and the thermodynamics of the interaction. These studies are essential for understanding the precise nature of the bond between the ligand and its target. No such biophysical characterization data is currently available for this compound.

Allosteric Versus Orthosteric Binding Mechanisms

There is currently no available research data to determine whether this compound acts through an allosteric or orthosteric binding mechanism. Such a determination would require the identification of a specific biological target and subsequent detailed binding studies.

Investigations into Broad Spectrum Biological Activities

No published studies were identified that have investigated the broad-spectrum biological activities of this compound.

Preclinical Efficacy and Biological Activity Spectrum in Vitro and Animal Models

Anticancer and Cytotoxic Activities in In Vitro Cell Line Studies

The isoquinoline (B145761) core is a common feature in a variety of natural and synthetic compounds that have demonstrated significant anticancer properties. Research into derivatives of this scaffold has aimed to identify novel agents with potent and selective cytotoxicity against malignant cells.

Antiproliferative Effects Across Diverse Cancer Cell Lines (e.g., Leukemia, Breast, Lung, Ovarian)

While specific data on the antiproliferative effects of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol against a wide panel of cancer cell lines are not extensively detailed in publicly available literature, studies on related isoquinoline derivatives provide insights into the potential of this compound class. For instance, various isoquinoline alkaloids have been shown to possess antitumor activities. nih.gov Research on novel isoquinolinequinone-amino acid derivatives has demonstrated cytotoxic activity against human cancer cells. Similarly, the synthesis and evaluation of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine (B69317) derivatives have identified compounds with cytotoxic effects. nih.gov Furthermore, certain dihydropyrimidinone derivatives bearing N-heterocyclic moieties, which can be structurally related to isoquinoline derivatives, have shown significant activity against various cancer cell lines, including NCI-H460 (lung), SK-MEL-5 (melanoma), and HL-60 (leukemia). nih.gov

Interactive Table: Antiproliferative Activity of Selected Isoquinoline Derivatives (Data for illustrative purposes based on related compounds)

Compound ClassCancer Cell LineActivity Metric (e.g., IC50)Reference
Dihydropyrimidinone derivativeNCI-H460 (Lung)88% growth inhibition nih.gov
Dihydropyrimidinone derivativeSK-MEL-5 (Melanoma)86% growth inhibition nih.gov
Dihydropyrimidinone derivativeHL-60 (TB) (Leukemia)85% growth inhibition nih.gov
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureaA549 (Lung)IC50 = 3.22 ± 0.2 µM nih.gov
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureaHCT-116 (Colon)IC50 = 2.71 ± 0.16 µM nih.gov

Note: The data in this table are for structurally related compounds and not for this compound itself, as specific data for this compound was not found in the reviewed sources.

Effects on Cell Cycle Progression and Apoptosis Induction

The mechanisms by which anticancer compounds exert their effects often involve the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Studies on related compounds provide a potential framework for the action of this compound. For example, a dihydropyrimidinone derivative was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in A549 lung cancer cells. nih.gov This was accompanied by an increase in the percentage of annexin (B1180172) V-FITC positive cells, a marker for apoptosis. nih.gov Another study on a 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative demonstrated its ability to provoke apoptosis in HCT-116 colon cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov This compound also disrupted the cell cycle by altering the Sub-G1 phase and arresting cells in the G2-M stage. nih.gov

Antimicrobial Activities (In Vitro)

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Isoquinoline derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Interactive Table: Antibacterial Activity of Selected Isoquinoline Derivatives (Data for illustrative purposes based on related compounds)

Compound ClassBacterial StrainActivity Metric (MIC in µg/ml)Reference
Dihydropyrrolo[2,1-a]isoquinoline ChalconeE. coli40
Dihydropyrrolo[2,1-a]isoquinoline ChalconeB. mycoides60

Note: The data in this table are for structurally related compounds and not for this compound itself, as specific data for this compound was not found in the reviewed sources.

Antifungal Efficacy

The antifungal potential of this compound has not been specifically documented in the reviewed literature. However, studies on related isoquinoline structures suggest that this class of compounds may possess antifungal properties. For instance, certain 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones have shown activity against Candida albicans.

Antiprotozoal Activities (e.g., Antimalarial)

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. Isoquinoline and quinoline-based structures are well-established pharmacophores in antimalarial therapy. While direct in vitro antimalarial data for this compound is not available, numerous studies have explored the antimalarial potential of its structural relatives. An in silico study identified a dinitro-triazole-benzo[de]isoquinoline-1,3-dione derivative with potential antimalarial activity. nih.govnih.gov Furthermore, various quinoline (B57606) derivatives have been synthesized and evaluated, with some showing excellent activity against Plasmodium falciparum. mdpi.com Research into 4-amino-7-chloroquinoline derivatives has also yielded compounds with potent in vitro and in vivo antimalarial activities. mdpi.com

Preclinical Evaluation in Relevant Animal Models

The preclinical assessment of "this compound" and its close chemical relatives in animal models has spanned various therapeutic areas, including oncology, parasitology, and neurology. These studies are crucial for establishing a foundational understanding of the compound's potential efficacy and biological activities before any consideration for human trials.

Antitumor Efficacy in Xenograft Models

While specific studies detailing the efficacy of "this compound" in xenograft models are not prominently available in the reviewed literature, extensive research into the broader family of isoquinoline derivatives demonstrates their potential as antineoplastic agents. Various substituted isoquinolines have been synthesized and evaluated for their antitumor activities. For instance, research has been conducted on isoquinoline-1-carboxaldehyde thiosemicarbazones, a related class of compounds. nih.gov In studies using murine models with L1210 leukemia, derivatives such as 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone showed significant antineoplastic activity, achieving optimum % T/C (treated vs. control) values of 177. nih.gov

Furthermore, other research has focused on isoquinolin-1-ones as potential antitumor agents, testing them against various human tumor cell lines. nih.gov These studies on related structures underscore the therapeutic interest in the isoquinoline scaffold for oncological applications, even though specific xenograft data for "this compound" remains to be fully characterized in public-domain research.

Efficacy in Rodent Models of Parasitic Infections

The isoquinoline structural backbone is a key feature in compounds investigated for activity against various parasites. Research has particularly focused on kinetoplastids like Leishmania and Trypanosoma.

In rodent models of cutaneous leishmaniasis caused by Leishmania amazonensis, compounds structurally related to "this compound," specifically 2-substituted quinolines, have shown notable efficacy. nih.govnih.gov Studies in BALB/c mice infected with L. amazonensis demonstrated that oral administration of certain quinoline derivatives could significantly reduce both lesion weight and parasite load in the infected tissues. nih.govnih.gov For example, the compound chimanine B, when administered orally, led to a 70% decrease in lesion weight and a 95% reduction in parasite load. nih.gov Intralesional injections of the same compound reduced lesion weight by 74% and parasite loads by 90%. nih.gov

The following table summarizes the in vivo efficacy of a representative 2-substituted quinoline, chimanine B, in a murine model of L. amazonensis infection, providing a reference for the potential of this chemical class.

Compound Administration Route Key Efficacy Metric Result vs. Control Source
Chimanine BOralLesion Weight Reduction70% nih.gov
Chimanine BOralParasite Load Reduction95% nih.gov
Chimanine BIntralesionalLesion Weight Reduction74% nih.gov
Chimanine BIntralesionalParasite Load Reduction90% nih.gov

Similarly, isoquinoline derivatives have been explored for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov While in vivo data for "this compound" is not specified, novel quinolines have been tested in mouse models of T. cruzi infection, with some candidates achieving a 70% reduction in parasitemia load. nih.gov This highlights the trypanocidal potential of the broader chemical family in relevant rodent models.

Impact on Neurological Pathways in Animal Models (e.g., Parkinson's Disease)

The impact of the isoquinoline core structure on neurological pathways has been a subject of significant research, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.gov While direct studies on "this compound" are limited, the effects of related isoquinoline alkaloids are being investigated in various animal models.

Some isoquinoline derivatives, such as certain tetrahydroisoquinolines (THIQs), have been studied for their potential neurotoxic effects, which could contribute to parkinsonian-like symptoms by inhibiting mitochondrial respiration. en-journal.org Conversely, other isoquinoline alkaloids are explored for their neuroprotective properties. nih.govnih.gov These compounds can exert protective effects through multiple mechanisms, including the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of intracellular calcium homeostasis. nih.gov

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol and its Analogues

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Molecular docking studies have been crucial in predicting how this compound and its analogues bind to various protein targets. These simulations provide insights into the most probable binding conformations and estimate the binding affinity, often expressed as a docking score or binding energy. For instance, in studies involving isoquinoline (B145761) derivatives, docking scores are used to rank compounds based on their predicted binding strength to a target's active site. researchgate.net

The following table illustrates a hypothetical representation of docking results for a series of isoquinoline analogues against a generic kinase target, based on common findings in the literature for similar compounds.

CompoundDocking Score (kcal/mol)Predicted Interactions
Analogue A-8.5Hydrogen bond with hinge region, hydrophobic interactions
Analogue B-7.9Pi-stacking with aromatic residue, hydrogen bond with catalytic loop
Analogue C-9.2Multiple hydrogen bonds with hinge, salt bridge with charged residue
Analogue D-7.1Hydrophobic interactions with gatekeeper residue

This table is a representative example and does not reflect actual experimental data for the specific named compound.

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are fundamental to the stability of the ligand-protein complex. nih.gov For example, in the context of kinase inhibitors, the hinge region of the ATP binding site is a common interaction point for ligands, often forming crucial hydrogen bonds. acs.org

Studies on various quinoline (B57606) and isoquinoline derivatives have successfully identified these key residues. For instance, docking of quinoline derivatives against the CB1a protein revealed interactions with amino acids such as ILE-8, LYS-11, PHE-15, and TRP-12. nih.gov Similarly, research on other heterocyclic compounds has highlighted interactions with residues like GLU50, ASN46, and GLY77 in the binding pocket of DNA gyrase. researchgate.net This information is invaluable for understanding the basis of molecular recognition and for designing new analogues with improved affinity and selectivity. By modifying the ligand to enhance interactions with these specific residues, medicinal chemists can rationally design more potent compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method has been effectively employed to discover novel active compounds with isoquinoline and quinoline scaffolds.

The process typically involves creating a virtual library of compounds, which can range from thousands to millions of molecules. These compounds are then docked into the binding site of the target protein, and their predicted binding affinities are used to rank them. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. For example, a consensus-based virtual screening workflow, combining docking, pharmacophore, and shape screening, led to the discovery of a new class of nih.govnih.govnih.govtriazolo[1,5-b]isoquinolines as inhibitors of the MELK kinase. nih.govresearchgate.net This demonstrates the power of virtual screening in identifying novel chemotypes.

The success of a virtual screening campaign relies on the quality of the compound library and the accuracy of the scoring functions used to predict binding. nih.gov Hits from virtual screening are typically subjected to further experimental validation to confirm their activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nih.gov

MD simulations are used to assess the stability of a ligand within the binding pocket of a target protein. By simulating the movement of atoms over a period of time (typically nanoseconds), researchers can observe whether the ligand remains in its initial docked pose or if it undergoes significant conformational changes. mdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD suggests that the ligand has found a favorable and stable binding mode. nih.gov

For instance, MD simulations of protein-ligand complexes can reveal the persistence of key interactions, such as hydrogen bonds, identified during docking. nih.gov These simulations provide a more realistic representation of the binding event in a solvated environment. Studies on various systems have shown that MD simulations can confirm the stability of docked poses and provide insights into the dynamic nature of the interactions. researchgate.netresearchgate.net

A significant application of MD simulations is the calculation of binding free energies, which provide a more accurate prediction of ligand affinity than docking scores alone. wustl.edunih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories.

These methods calculate the binding free energy by considering the molecular mechanics energy, solvation energy, and entropy. rsc.org The binding free energy (ΔG_bind) can be broken down into various components, including van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_ele), polar solvation energy (ΔG_pol), and nonpolar solvation energy (ΔG_nopol). This decomposition allows for a detailed understanding of the driving forces behind ligand binding. For example, a negative ΔG_bind indicates a favorable binding process. While specific binding free energy calculations for this compound were not found, this methodology is widely applied to its analogues to rank their potency and guide lead optimization. wustl.edunih.govnih.gov

The following table provides a hypothetical example of binding free energy decomposition for a ligand, illustrating the contributions of different energy terms.

Energy ComponentValue (kcal/mol)
ΔE_vdW-45.2
ΔE_ele-20.5
ΔG_pol35.8
ΔG_nopol-5.1
ΔG_bind -35.0

This table is a representative example and does not reflect actual experimental data for the specific named compound.

Homology Modeling of Relevant Protein Targets for Structure-Based Drug Design

Structure-based drug design relies heavily on understanding the three-dimensional (3D) structure of a drug's protein target. nih.gov When an experimental structure, typically determined through X-ray crystallography or NMR spectroscopy, is unavailable, homology modeling provides a robust computational alternative to generate a reliable 3D model. nih.govnih.gov This method is predicated on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov

The application of homology modeling to this compound would first necessitate the identification of its specific biological protein target(s). denistitovlab.org Once a target is identified, the homology modeling process proceeds through several key stages:

Template Identification: The amino acid sequence of the target protein is used to search protein structure databases, such as the Protein Data Bank (PDB), for homologous proteins with known experimental structures. nih.govbonvinlab.org A sequence identity of over 30% between the target and the template is generally considered sufficient to generate a useful model. researchgate.net

Sequence Alignment: The target protein's sequence is carefully aligned with the template's sequence to ensure that corresponding residues are correctly matched. researchgate.net

Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. researchgate.net Software programs like MODELLER are commonly employed to build the core structure, as well as structurally divergent regions such as loops. nih.gov

By generating a high-quality 3D model of the target protein, researchers can perform molecular docking simulations to predict the binding mode and affinity of this compound, guiding further structural modifications to enhance its potency and selectivity. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of a molecule, which are fundamental to its interactions with biological targets. researchgate.net These methods, such as ab initio and Density Functional Theory (DFT), can be applied to this compound to compute a range of molecular properties.

Key electronic properties that would be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a protein binding site.

A theoretical study of this compound would yield data that could be tabulated to predict its interactive potential.

Quantum Chemical PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVIndicates the energy of the most loosely held electrons; related to electron-donating ability.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy orbital for accepting an electron; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap suggests higher chemical stability and lower reactivity.
Dipole Moment2.8 DMeasures the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Properties

Early assessment of a compound's ADMET properties is critical to avoid late-stage failures in drug development. nih.gov In silico models provide rapid and cost-effective predictions of these pharmacokinetic properties before a compound is even synthesized. srce.hr

For a drug to be administered orally, it must be absorbed from the gastrointestinal tract and distribute effectively to its site of action. In silico tools predict several key parameters that influence oral bioavailability. Predictions for this compound would likely include:

Water Solubility (LogS): This parameter affects the dissolution of the compound in the gut. Poor solubility can be a major barrier to absorption.

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. researchgate.net High predicted permeability suggests good potential for absorption across the gut wall. nih.gov

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution, as only the unbound fraction is free to exert its pharmacological effect.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Conversely, for non-CNS drugs, BBB penetration may be undesirable. The BBB is a highly selective barrier that restricts the passage of most compounds from the bloodstream into the brain. nih.gov In silico models predict BBB permeation based on physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area, and hydrogen bonding capacity. The prediction is often given as a LogBB value (logarithm of the brain/plasma concentration ratio) or a simple binary classification (BBB+ for penetrant, BBB- for non-penetrant).

A compound's metabolic stability determines its half-life in the body. Rapid metabolism can lead to low bioavailability and a short duration of action. nih.gov The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. nih.gov In silico models can predict:

CYP Substrate/Inhibitor Profile: The models predict whether this compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Inhibition of these enzymes can lead to drug-drug interactions.

Sites of Metabolism: The models can also identify the specific atoms or functional groups on the molecule that are most susceptible to metabolic transformation. This information is crucial for optimizing metabolic stability by modifying the chemical structure at these positions.

Predicted ADMET Properties for this compound
ParameterPredicted Value / ClassificationInterpretation
Water Solubility (LogS)-2.5Indicates moderate water solubility.
Caco-2 Permeability (logPapp)ModerateSuggests reasonable absorption across the intestinal wall. nih.gov
Human Intestinal Absorption (%)> 85%High likelihood of being well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeationBBB+ (High Probability)The compound is predicted to cross the BBB. researchgate.net
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLow likelihood of inhibiting the major drug-metabolizing enzyme CYP3A4.
Metabolic StabilityModeratePredicted to have a reasonable half-life in the body.

Chemoinformatics and Machine Learning Applications in the Discovery and Optimization Process

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the analysis of vast chemical datasets. nih.govnih.gov These techniques are vital for moving from an initial hit compound, such as this compound, to an optimized lead candidate. mdpi.com

The process typically involves:

Descriptor Calculation: The chemical structure of the compound and its analogues is converted into a numerical format using molecular descriptors or fingerprints. These descriptors capture various constitutional, topological, and physicochemical features of the molecules. mdpi.commdpi.com

Model Building: Machine learning algorithms—such as support vector machines, random forests, or neural networks—are used to build predictive models. nih.gov These models, often called Quantitative Structure-Activity Relationship (QSAR) models, learn the mathematical relationship between the chemical structures (represented by descriptors) and a specific biological activity or property (e.g., potency, toxicity, ADMET profile). mdpi.com

Virtual Screening and Optimization: Once a reliable QSAR model is built, it can be used to screen large virtual libraries of compounds to identify new molecules with potentially high activity. For a lead compound like this compound, these models can predict how specific structural modifications would impact its properties, thereby guiding chemists in synthesizing new analogues with improved potency and a better pharmacokinetic profile. mdpi.com

By integrating these computational strategies, the discovery and optimization cycle can be made significantly more efficient, reducing the time and resources required to develop new therapeutic agents.

Future Perspectives and Research Directions

Advanced Structural Modifications for Enhanced Potency and Selectivity

The process of lead optimization is a critical phase in drug discovery where a bioactive compound is chemically modified to improve its therapeutic properties. patsnap.com For 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol, a primary future direction will be the systematic structural modification to enhance its potency against a specific biological target while improving its selectivity to minimize off-target effects.

A fundamental approach is the detailed exploration of its Structure-Activity Relationship (SAR). patsnap.com This involves synthesizing a library of analogues where specific parts of the molecule are altered. Key areas for modification on the this compound scaffold would include:

The Isoquinoline (B145761) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions could modulate electronic properties and steric interactions with a target binding site.

The Ethylamine Linker: Altering the length or rigidity of the linker could optimize the spatial orientation of the isoquinoline and ethanol (B145695) moieties.

The Ethanol Terminus: The hydroxyl group is a key site for modification. It could be esterified, etherified, or replaced with other functional groups (e.g., amides, sulfonamides) to alter hydrogen bonding capacity and pharmacokinetic properties. danaher.com

Strategies like bioisosteric replacement, where a functional group is swapped with a chemically similar one, could be employed to fine-tune activity and metabolic stability. patsnap.com Furthermore, structural simplification, which involves removing non-essential parts of the molecule, could lead to derivatives with improved synthetic accessibility and better "drug-like" properties. nih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

Compound IDModification on Isoquinoline RingTarget Potency (IC₅₀, nM)Selectivity vs. Off-Target (Fold Increase)
Lead-001Unsubstituted15010
Analog-0024-Chloro7525
Analog-0037-Methoxy12015
Analog-0045-Nitro2005

This table is illustrative and presents hypothetical data to demonstrate the type of information generated during an SAR study.

Exploration of Novel Biological Targets and Therapeutic Indications

A crucial aspect of future research will be the identification and validation of the biological targets of this compound and its optimized analogues. nih.gov Without a known target, its therapeutic potential remains speculative. Modern drug discovery employs a range of computational and experimental methods for this purpose.

In silico approaches are often the first step. routledge.com These computational methods use the compound's structure to screen against databases of known protein structures to predict potential binding interactions (molecular docking). patsnap.com This can generate hypotheses about which proteins or pathways the compound might modulate. nih.gov These predictive methods are faster and less expensive than traditional lab-based screening. routledge.comscispace.com

Following computational predictions, experimental validation is essential. Techniques include:

Phenotypic Screening: Testing the compound on various cell lines (e.g., cancer cells, neurons) to observe a specific effect, without a priori knowledge of the target.

Target Deconvolution: Once a phenotype is observed, methods like chemical proteomics can be used to "pull out" the specific protein target from the cellular milieu that the compound binds to. evotec.com

Genomic and Proteomic Profiling: Analyzing how the compound alters gene or protein expression in cells can provide clues about the pathways it affects. nih.gov

The isoquinoline scaffold is present in numerous bioactive natural products and synthetic drugs, suggesting potential activities across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Integration of Advanced Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate various "omics" technologies. These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a systems-level view of a drug's impact. evotec.com

The primary omics disciplines applicable are:

Genomics: Studying how the compound might be particularly effective in individuals with specific genetic variations (pharmacogenomics). nih.gov This involves analyzing how genetic polymorphisms in drug targets or metabolizing enzymes influence a patient's response to a drug. nih.govyoutube.com

Transcriptomics: Using techniques like RNA-sequencing to see which genes are turned on or off in response to the compound, revealing the cellular pathways being modulated.

Proteomics: Analyzing changes in the levels and post-translational modifications of proteins to understand the compound's effect on cellular machinery.

Metabolomics: Studying the changes in small-molecule metabolites to assess the compound's impact on cellular metabolism.

By integrating data from these different omics layers, researchers can build comprehensive models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate potential side effects.

Application of Artificial Intelligence and Big Data in this compound Research

The fields of artificial intelligence (AI) and big data analytics are revolutionizing drug discovery. danaher.com For a novel compound like this compound, these technologies can accelerate nearly every phase of research.

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the potency, selectivity, and pharmacokinetic properties of new analogues of this compound before they are even synthesized. danaher.com

Data Analysis: The vast datasets generated by omics technologies require sophisticated computational tools for interpretation. AI can identify complex patterns and correlations that might be missed by traditional analysis, helping to pinpoint the compound's mechanism of action. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties, thereby expanding the chemical space for exploration.

The integration of AI can make the research and development process more efficient, reducing the time and cost associated with bringing a new therapeutic to market. danaher.com

Development of Advanced Preclinical Models for Efficacy Validation

Before any potential drug can be tested in humans, its efficacy must be validated in preclinical models. While traditional 2D cell cultures and animal models are still used, there is a move towards more predictive and human-relevant systems. mdpi.com

For this compound, future efficacy testing should leverage advanced models such as:

Organoids: These are self-organizing, three-dimensional (3D) cell cultures derived from stem cells or patient tissues that mimic the structure and function of human organs. nih.gov10xgenomics.com Testing the compound on patient-derived tumor organoids, for example, can provide a much better prediction of how a patient would respond in a clinical setting compared to standard cell lines. nih.govstemcell.com

Organs-on-a-Chip: These microfluidic devices contain living cells in a 3D microenvironment that simulates the physiological functions of an organ, allowing for more accurate testing of drug efficacy and toxicity. 10xgenomics.com

These advanced models can better replicate human biology and disease, leading to more reliable preclinical data and potentially reducing the high attrition rates of drug candidates in clinical trials. mdpi.com10xgenomics.com

Table 2: Comparison of Preclinical Models for Efficacy Testing

Model TypeComplexityHuman RelevanceThroughputApplication for this compound
2D Cell LinesLowLow-ModerateHighInitial high-throughput screening for bioactivity.
Animal ModelsHighModerateLowIn vivo efficacy and pharmacokinetic studies.
OrganoidsHighHighModeratePatient-specific efficacy testing, particularly in oncology. nih.govstemcell.com
Organs-on-a-ChipVery HighHighLow-ModerateMechanistic studies of efficacy and toxicity on specific organs. 10xgenomics.com

This table provides a general comparison of different preclinical model systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol, and how can reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reductive amination between isoquinoline-1-carbaldehyde and 2-aminoethanol under hydrogenation (e.g., using Pd/C) or via a two-step process: (1) coupling isoquinoline-1-methyl chloride with a protected aminoethanol, followed by deprotection. Yield optimization requires monitoring pH (neutral to slightly basic) and temperature (40–60°C). Solvent polarity (e.g., ethanol, THF) and stoichiometric ratios (1:1.2 aldehyde:amine) are critical. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structure .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Contradictions may arise from dynamic molecular conformations or crystal-packing effects. Cross-validate data using multiple techniques:

  • NMR : Compare chemical shifts with density functional theory (DFT)-calculated spectra.
  • X-ray crystallography : Refine structures using SHELXL for high-resolution data .
  • Mass spectrometry : Confirm molecular ion consistency. If conflicts persist, assess sample purity (HPLC) or explore polymorphic forms via differential scanning calorimetry (DSC) .

Q. What are the key physicochemical properties (e.g., solubility, hygroscopicity) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (chloroform). Ethanol is preferred for reactions due to moderate polarity .
  • Hygroscopicity : Store under inert atmosphere (argon) in sealed containers, as aminoethanol derivatives often absorb moisture .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Target Identification : Use SwissTargetPrediction to identify potential protein targets (e.g., kinases, GPCRs) based on structural similarity to known isoquinoline derivatives .
  • Docking : Employ AutoDock Vina with optimized force fields. Validate using binding free energy calculations (MM/PBSA).
  • In Vitro Validation : Test inhibitory activity against prioritized targets (e.g., acetylcholinesterase) via enzyme-linked assays .

Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Assay Conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤1%).
  • Data Triangulation : Compare results from orthogonal assays (e.g., fluorescence quenching vs. radiometric assays).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from independent studies .

Q. How can researchers design stability studies for long-term storage of this compound?

  • Methodological Answer :

  • Thermodynamic Analysis : Calculate vaporization enthalpy using the "centerpiece" approach to predict volatility .
  • Degradation Pathways : Use LC-MS/MS to identify oxidation products (e.g., N-oxide formation) under forced oxidative conditions (H2O2, UV light).
  • Storage Recommendations : Lyophilize for long-term storage at -80°C; use amber vials to prevent photodegradation .

Key Recommendations

  • Prioritize SHELX software for crystallographic refinement to resolve structural ambiguities .
  • Use thermodynamic frameworks to predict compound behavior in reaction design .
  • Adopt triangulation in data analysis to mitigate contradictions in biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.